Dual COX/LOX Inhibition vs. Naproxen
Timegadine inhibits both COX and lipoxygenase pathways, whereas naproxen is a selective COX inhibitor with no direct LOX inhibitory activity. Timegadine demonstrates COX IC50 values of 5 nM in washed rabbit platelets and 20 μM in rat brain, and LOX IC50 of 100 μM in horse platelet homogenates and washed rabbit platelets [1]. Naproxen's COX IC50 is approximately 1–10 μM depending on assay system, but LOX IC50 is >100 μM (no meaningful inhibition) [2]. The dual-pathway inhibition profile of Timegadine is not achievable with naproxen at any therapeutically relevant concentration.
| Evidence Dimension | COX and LOX enzyme inhibition potency |
|---|---|
| Target Compound Data | COX IC50: 5 nM (rabbit platelets), 20 μM (rat brain); LOX IC50: 100 μM (horse platelets, rabbit platelets) |
| Comparator Or Baseline | Naproxen: COX IC50 ~1–10 μM; LOX IC50 >100 μM (no meaningful inhibition) |
| Quantified Difference | Timegadine inhibits LOX with IC50 100 μM; naproxen does not inhibit LOX at comparable concentrations |
| Conditions | In vitro enzyme assays: washed rabbit platelets, rat brain homogenate, horse platelet cytosol fraction |
Why This Matters
Procurement of Timegadine is essential for research requiring simultaneous interrogation of both the COX and LOX arms of arachidonic acid metabolism; naproxen and other NSAIDs are mechanistically incapable of supporting such dual-pathway investigations.
- [1] Ahnfelt-Rønne I, Arrigoni-Martelli E. A new antiinflammatory compound, timegadine (N-cyclohexyl-N''-4-[2-methylquinolyl]-N'-2-thiazolylguanidine), which inhibits both prostaglandin and 12-hydroxyeicosatetraenoic acid (12-HETE) formation. Biochem Pharmacol. 1980 Dec;29(24):3265-9. doi:10.1016/0006-2952(80)90301-9. PMID:6783045. View Source
- [2] Todd PA, Clissold SP. Naproxen. A reappraisal of its pharmacology, and therapeutic use in rheumatic diseases and pain states. Drugs. 1990 Jul;40(1):91-137. doi:10.2165/00003495-199040010-00006. PMID:2202585. View Source
